molecular formula C5H9N3 B067463 Piperazine-2-carbonitrile CAS No. 187589-36-2

Piperazine-2-carbonitrile

Cat. No.: B067463
CAS No.: 187589-36-2
M. Wt: 111.15 g/mol
InChI Key: FXGJYEBAJZLAJX-UHFFFAOYSA-N
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Description

Piperazine-2-carbonitrile is an organic compound with the molecular formula C5H9N3 It is a derivative of piperazine, a heterocyclic amine, and contains a nitrile group attached to the second carbon of the piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Piperazine-2-carbonitrile can be synthesized through several methods. One common approach involves the reaction of piperazine with cyanogen bromide under controlled conditions. The reaction typically requires a solvent such as acetonitrile and is carried out at a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow chemistry techniques. This method allows for the precise control of reaction parameters, leading to higher yields and purity of the final product. The use of automated systems and advanced control software can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: Piperazine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form carboxylic acids under specific conditions.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation with palladium on carbon.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base.

Major Products:

Scientific Research Applications

Piperazine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of piperazine-2-carbonitrile is primarily related to its ability to interact with biological targets. It can act as a ligand for various receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target .

Comparison with Similar Compounds

Uniqueness: Piperazine-2-carbonitrile is unique due to the presence of the nitrile group, which imparts distinct chemical reactivity and potential for forming various derivatives. This makes it a valuable intermediate in organic synthesis and a promising candidate for drug development .

Properties

IUPAC Name

piperazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N3/c6-3-5-4-7-1-2-8-5/h5,7-8H,1-2,4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGJYEBAJZLAJX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40431056
Record name Piperazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

187589-36-2
Record name 2-Piperazinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=187589-36-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Piperazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40431056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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